1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide
Description
Structural Characterization
Molecular Architecture and Conformational Analysis
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide exhibits a pyrrolidine ring with distinct functional groups:
- Cyclohexyl group : Attached to the nitrogen atom at position 1, contributing to hydrophobic interactions and influencing conformational stability.
- Ketone group (C5) : Forms a planar carbonyl structure, inducing electron-withdrawing effects and modulating ring puckering.
- Carboxamide group (C3) : Participates in hydrogen bonding through the amide NH and carbonyl oxygen, critical for molecular recognition.
Key Structural Data
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₈N₂O₂ | |
| Molecular weight | 210.27 g/mol | |
| SMILES | O=C(C(C1)CN(C2CCCCC2)C1=O)N | |
| InChIKey | Not explicitly reported | – |
Crystallographic Data and Spatial Configuration
While no direct crystallographic data for this compound is available in public repositories, structural insights can be inferred from related pyrrolidine carboxamide complexes:
Spatial Configuration in Analogues
In crystal structures of InhA-bound pyrrolidine carboxamides (e.g., PDB: 4TZK), the cyclohexyl group occupies a hydrophobic pocket, while the carboxamide engages in hydrogen bonds with the enzyme’s active site. The ketone at C5 aligns with the enzyme’s substrate-binding channel, suggesting a conserved binding mode across derivatives.
Comparative Spatial Features
Comparative Structural Analysis with Pyrrolidine Carboxamide Analogues
The structural diversity of pyrrolidine carboxamide derivatives highlights the role of substituents in modulating activity. Below is a comparative analysis of key analogues:
Substituent Effects on Molecular Properties
Conformational and Electronic Differences
- 3,5-Dichlorophenyl derivatives : The para-substituted chlorines enhance electron withdrawal, stabilizing the pyrrolidine ring in a 1E (envelope) conformation.
- 2,5-Dichlorophenyl derivatives : Ortho chlorines introduce steric hindrance, favoring a 2T3 twisted conformation.
- 5-Chloro-2-methylphenyl derivatives : The methyl group reduces torsional strain, allowing greater flexibility in the pyrrolidine ring.
Properties
IUPAC Name |
1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIJGZSMJISBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with a suitable carboxylic acid derivative to form the corresponding amide.
Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.
Oxidation: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo group at the 5-position.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl and pyrrolidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide has shown promise in several therapeutic areas:
Antitubercular Activity
Research indicates that this compound exhibits significant anti-mycobacterial properties, particularly against strains of Mycobacterium tuberculosis. It acts as an inhibitor of InhA, an enzyme crucial for mycobacterial fatty acid biosynthesis . The following table summarizes key findings related to its antitubercular activity:
| Study | Findings | Reference Year |
|---|---|---|
| High-throughput screening | Identified as a potent InhA inhibitor | 2006 |
| Structure-activity relationship studies | Improved potency through structural optimization | 2024 |
Antiviral Properties
Preliminary studies suggest that derivatives of this compound may inhibit HIV entry by blocking specific interactions necessary for viral binding . This potential application is critical given the ongoing need for effective antiviral therapies.
The compound has been evaluated for various biological activities beyond its antimicrobial properties. Notable findings include:
Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes involved in lipid metabolism. This inhibition can have therapeutic implications in metabolic disorders .
Case Studies on Biological Activities
Several case studies have explored the biological effects of this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Industrial Applications
In addition to its medicinal applications, this compound serves as a building block in organic synthesis and materials science. Its unique chemical structure allows for modifications that can lead to the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: This compound has a phenyl group instead of a carboxamide group, leading to different chemical properties and biological activities.
1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide:
Biological Activity
1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a cyclohexyl group attached to a pyrrolidine ring with a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 207.27 g/mol. The compound's structural features contribute to its interactions with various biological targets, influencing its pharmacological profile.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of enoyl-[acyl-carrier-protein] reductase (NADH), which is critical in fatty acid biosynthesis. This inhibition can disrupt lipid metabolism, making it a potential candidate for therapeutic interventions in metabolic disorders and certain cancers .
Enzyme Inhibition
This compound exhibits notable enzyme inhibition properties:
| Enzyme | Inhibition Type | Mechanism |
|---|---|---|
| Enoyl-[acyl-carrier-protein] reductase | Competitive | Binds to the active site, blocking substrate access |
| Various kinases | Non-competitive | Alters phosphorylation pathways |
This inhibition can lead to downstream effects on cellular processes, including apoptosis in cancer cells and modulation of metabolic pathways .
Anticancer Activity
Preliminary studies have demonstrated that this compound promotes apoptosis in various cancer cell lines. For instance, it has shown effectiveness against cervical cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism may involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Metabolic Effects : A study published in Journal of Medicinal Chemistry explored the compound's effects on fatty acid synthesis in mycobacterial cells, revealing significant inhibition of growth at micromolar concentrations .
- Cancer Cell Line Research : Research conducted at a prominent cancer research institute demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis in cervical cancer cell lines, highlighting its potential role as a chemotherapeutic agent.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity and specificity of this compound towards its target enzymes, supporting its role as an effective inhibitor in metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Bromophenyl substitution | Altered binding affinity; potential for different therapeutic applications |
| N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Chlorophenyl group | Significant anticancer activity; promotes apoptosis |
| (3S)-N-(3,5-dichlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Dichlorophenyl group | Varying effects on enzyme inhibition |
These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug development .
Q & A
What are the foundational synthetic routes for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide?
The compound is synthesized via diastereoselective methods involving cyclocondensation or nucleophilic substitution. A common approach employs methyl esters of pyrrolidine derivatives as intermediates, followed by cyclohexyl group introduction through amidation or alkylation. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via Michael addition and cyclization, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis . Elemental analysis and NMR spectroscopy (¹H, ¹³C) are critical for confirming structural integrity .
How can stereochemical outcomes be controlled during synthesis of derivatives?
Advanced strategies include:
- Chiral catalysts : Use of enantioselective catalysts to direct asymmetric induction during cyclization .
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by stabilizing transition states .
- Temperature gradients : Lower temperatures (<0°C) reduce kinetic competition, favoring thermodynamically stable diastereomers .
Contradictions in stereochemical yields (e.g., unexpected racemization) may arise from trace impurities or improper quenching; rigorous purification (HPLC, recrystallization) is recommended .
What spectroscopic methods validate the compound’s purity and structure?
- NMR : ¹H NMR confirms cyclohexyl proton environments (δ 1.2–2.1 ppm) and pyrrolidinone carbonyl resonance (δ ~170 ppm). ¹³C NMR identifies carboxamide carbonyl (δ ~175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ at m/z 293.21) and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration for chiral derivatives, critical for structure-activity studies .
How should researchers resolve contradictory spectral data in intermediates?
- Replicate experiments : Ensure reproducibility under identical conditions.
- Cross-validate techniques : Combine NMR with IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .
What methodologies optimize reaction yields for scaled synthesis?
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy enables rapid adjustments .
What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
How can computational tools accelerate synthesis design?
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to prioritize viable pathways .
- Machine learning : Train models on PubChem data to predict reactivity trends or byproduct formation .
- ICReDD framework : Integrates computational screening with high-throughput experimentation to minimize trial-and-error .
What are key challenges in scaling up laboratory synthesis?
- Byproduct formation : Aggressive mixing and controlled reagent addition mitigate side reactions (e.g., over-alkylation) .
- Purification bottlenecks : Switch from column chromatography to crystallization for cost-effective scale-up .
- Thermal hazards : Calorimetry studies (e.g., DSC) identify exothermic risks during cyclohexyl group introduction .
How does substituent variation impact bioactivity studies?
- Cyclohexyl vs. aryl groups : Bulkier substituents (e.g., cyclohexyl) enhance lipophilicity, impacting membrane permeability .
- Carboxamide modifications : Methylation or fluorination alters hydrogen-bonding capacity, affecting target binding .
- SAR libraries : Synthesize analogs via parallel synthesis (e.g., Ugi reaction) for systematic screening .
What are best practices for data reproducibility in synthetic workflows?
- Detailed logs : Document reaction parameters (e.g., stirring speed, humidity) to identify confounding variables .
- Open-source databases : Share spectral data via platforms like PubChem to enable cross-validation .
- Collaborative validation : Partner with independent labs to verify key findings, especially for patent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
